"2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" properties
"2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" properties
An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Introduction: Unveiling a Versatile Synthetic Intermediate
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is a highly functionalized aromatic compound poised for significant utility in advanced organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure is characterized by a phenyl ring strategically substituted with electron-withdrawing groups—nitro, chloro, and fluoro—which collectively activate the molecule for a variety of chemical transformations. The presence of an ethyl carbonate moiety further enhances its synthetic potential, serving as both a reactive site and a protecting group precursor.
This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage its unique chemical architecture for the creation of novel molecules. The narrative emphasizes the causal relationships behind its reactivity and provides field-proven insights into its handling and application.
Core Physicochemical & Spectroscopic Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key identifiers and computed properties for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate are summarized below. It is important to note that while some physical properties are predicted based on computational models, they provide valuable estimates for experimental design.
| Property | Value | Source |
| CAS Number | 153471-75-1 | [1][2] |
| Molecular Formula | C₉H₇ClFNO₅ | [1][2] |
| Molecular Weight | 263.60 g/mol | [1][2] |
| IUPAC Name | (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate | [2] |
| Canonical SMILES | CCOC(=O)OC1=C(C=C(C(=C1)[O-])F)Cl | [2] |
| XLogP3 | 3 | [1][2] |
| Hydrogen Bond Acceptor Count | 6 | [1][2] |
| Rotatable Bond Count | 4 | [1][2] |
| Boiling Point (Predicted) | 351.6 ± 42.0 °C | [1] |
| Density (Predicted) | 1.535 g/cm³ | [1] |
| Refractive Index (Predicted) | 1.559 | [1] |
Note: Spectroscopic data (NMR, IR, MS) are typically available from commercial suppliers upon request.[3]
Synthesis and Manufacturing Insights
While specific, peer-reviewed synthetic procedures for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate are not extensively published, a logical and industrially viable pathway can be inferred from established organic chemistry principles and patent literature concerning related structures, such as 2-chloro-4-fluoro-5-nitrobenzoic acid.[4] The proposed synthesis originates from the more readily available 2-chloro-4-fluorotoluene.
The key transformation involves a regioselective nitration, followed by conversion of the resulting phenol and subsequent esterification. The choice of a mixed acid system (concentrated sulfuric and nitric acid) for nitration is critical; the sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the existing halogen substituents on the aromatic ring.
Caption: Proposed synthetic workflow for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dominated by two primary features: the electrophilic nature of the carbonate carbonyl and the electron-deficient aromatic ring.
Reactivity at the Carbonate Group
The ethyl carbonate group is attached to a highly electron-deficient nitrophenyl ring. The combined withdrawing effects of the nitro, chloro, and fluoro substituents make the 2-chloro-4-fluoro-5-nitrophenoxide an excellent leaving group. This renders the carbonate's carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This reactivity is analogous to that of other activated carbonates, like 4-nitrophenyl carbonates, which are known to be effective, base-labile protecting groups and acylating agents.[5][6] The reaction with primary or secondary amines, for instance, proceeds smoothly to yield carbamates, releasing the stable 2-chloro-4-fluoro-5-nitrophenol byproduct. This makes the title compound an excellent reagent for introducing the ethoxycarbonyl (-COOEt) group.
Reactivity of the Aromatic Ring
The strong electron-withdrawing capacity of the nitro group, particularly from the para position relative to the fluorine and the ortho position to the chlorine, significantly activates the ring towards Nucleophilic Aromatic Substitution (SNAr). The chlorine and fluorine atoms can be displaced by strong nucleophiles. This pathway allows for the introduction of diverse functionalities onto the aromatic core, making the compound a versatile scaffold for building more complex molecules. The fluorine atom is generally more susceptible to displacement than chlorine in SNAr reactions.
Caption: Key reactivity pathways for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate.
Applications in Synthetic and Medicinal Chemistry
The unique combination of functional groups makes this compound a valuable building block in drug discovery and fine chemical synthesis.
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Pharmaceutical Scaffolding: Organofluorine compounds represent approximately 20% of all commercial pharmaceuticals.[7] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Similarly, nitroaromatic compounds are precursors to essential amines and are found in numerous bioactive molecules, including antibiotics.[8][9] This positions our title compound as an attractive starting material for novel therapeutics.
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Intermediate for Bioactive Molecules: The core scaffold is related to compounds showing promising biological activity. For example, derivatives like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated antibacterial properties against Klebsiella pneumoniae.[10][11] Other complex molecules containing substituted chloro-phenyl structures have been investigated as enzyme inhibitors, highlighting the therapeutic potential of this chemical class.[12]
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Protecting Group Chemistry: As discussed, the carbonate can be used to protect alcohols and phenols. The resulting protected compound would be stable under acidic conditions but readily cleaved under mild basic conditions, offering an orthogonal protection strategy to acid-labile groups like Boc or silyl ethers.[5]
Exemplary Experimental Protocol: Carbamate Synthesis
This protocol details a general procedure for the reaction of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate with a generic primary amine to illustrate its use as an ethoxycarbonylating agent.
Objective: To synthesize Ethyl (R)-benzylcarbamate from a primary amine (R-NH₂) and 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate.
Materials:
-
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (1.0 eq)
-
Primary Amine (e.g., benzylamine, 1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Caption: Step-by-step workflow for a typical carbamate synthesis using the title compound.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.05 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add the base (1.5 eq).
-
Reagent Addition: Dissolve 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution to remove the 2-chloro-4-fluoro-5-nitrophenol byproduct, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure carbamate product.
Causality: The use of a non-nucleophilic base (TEA or DIPEA) is crucial to neutralize the HCl generated from any potential side reactions and to facilitate the reaction without competing as a nucleophile. The aqueous bicarbonate wash is an effective method to remove the acidic phenolic byproduct, which simplifies purification.
Safety and Handling
As a laboratory chemical, 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate requires careful handling in a well-ventilated fume hood.
-
GHS Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 3) , with the hazard statement H301: Toxic if swallowed .[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[13][14] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is a potent and versatile chemical intermediate. Its highly activated phenyl ring and electrophilic carbonate moiety provide synthetic chemists with a powerful tool for constructing complex molecular architectures. By understanding its fundamental properties, reactivity patterns, and handling requirements, researchers can effectively harness its potential in the development of novel pharmaceuticals, agrochemicals, and functional materials, thereby advancing the frontiers of chemical innovation.
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Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. Available at: [Link]
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Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Available at: [Link]
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